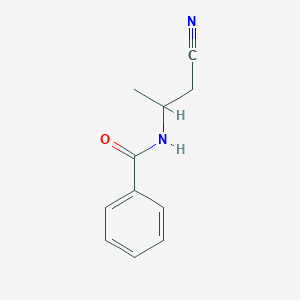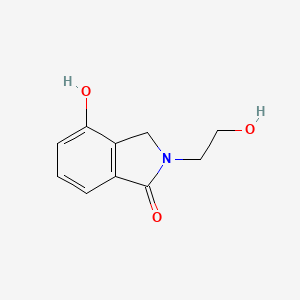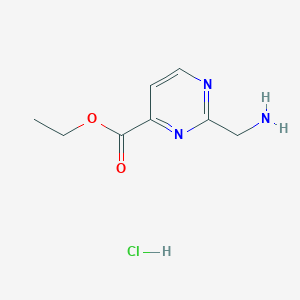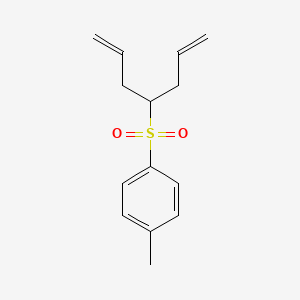
N-(1-cyanopropan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanopropan-2-yl)benzamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules. The presence of both the cyano and amide functional groups in this compound makes it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanopropan-2-yl)benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: In industrial settings, the production of this compound often involves solvent-free reactions, which are more economical and environmentally friendly. The solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the widely used methods . This method not only reduces the cost of solvents but also minimizes the environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(1-cyanopropan-2-yl)benzamide undergoes various types of chemical reactions, including condensation, substitution, and cyclization reactions. The active hydrogen on the C-2 position of the cyanoacetamide moiety allows it to participate in a variety of reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl cyanoacetates, phenyl isothiocyanate, and potassium hydroxide. For example, the reaction of cyanoacetanilide with phenyl isothiocyanate in DMF containing potassium hydroxide can lead to the formation of heterocyclic compounds .
Major Products Formed: The major products formed from the reactions of this compound are often heterocyclic compounds, which have significant biological activities. For instance, the cyclodesulfurization of cyanoacetylthiosemicarbazide can yield five-membered rings with three heteroatoms .
Scientific Research Applications
N-(1-cyanopropan-2-yl)benzamide has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of new pharmaceuticals . In biology, derivatives of cyanoacetamide have been reported to exhibit diverse biological activities, including antibacterial and antioxidant properties . In medicine, these compounds are being explored for their potential as chemotherapeutic agents . Additionally, in the industrial sector, this compound is used in the production of materials such as plastics and rubber .
Mechanism of Action
The mechanism of action of N-(1-cyanopropan-2-yl)benzamide involves its interaction with various molecular targets and pathways. The cyano and amide functional groups in the compound enable it to participate in a variety of chemical reactions, leading to the formation of biologically active heterocyclic compounds . These compounds can interact with specific enzymes and receptors in the body, thereby exerting their biological effects. For example, some derivatives of cyanoacetamide have been shown to activate human glucokinase, which plays a crucial role in glucose metabolism .
Comparison with Similar Compounds
N-(1-cyanopropan-2-yl)benzamide can be compared with other similar compounds, such as N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide and N-benzimidazol-2yl benzamide . These compounds share similar structural features, such as the presence of cyano and amide groups, which contribute to their reactivity and biological activities. this compound is unique in its ability to form a wide variety of heterocyclic compounds, making it a valuable intermediate in organic synthesis.
List of Similar Compounds:- N-(5-(cyanomethyl)-1,3,4-oxadiazol-2-yl)benzamide
- N-benzimidazol-2yl benzamide
- 2,5-disubstituted-1,3,4-thiadiazole derivatives
Properties
CAS No. |
959056-02-1 |
|---|---|
Molecular Formula |
C11H12N2O |
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-(1-cyanopropan-2-yl)benzamide |
InChI |
InChI=1S/C11H12N2O/c1-9(7-8-12)13-11(14)10-5-3-2-4-6-10/h2-6,9H,7H2,1H3,(H,13,14) |
InChI Key |
AGIYKRKGGRYHRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12628439.png)
![N-{4-[(2-Methoxyethoxy)methyl]cyclohexyl}cycloheptanamine](/img/structure/B12628455.png)

![6-chloro-N-{2-oxo-2-[(4-sulfamoylbenzyl)amino]ethyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12628464.png)

silane](/img/structure/B12628479.png)
![N-[(7R)-10-[[(1R,4aS)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methylamino]-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B12628486.png)



![5-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-2-fluoro-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B12628498.png)
![5-Methyl-N-[2-(methylsulfanyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12628499.png)
![N-(2-fluorophenyl)-2-((8-phenyl-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidin-6-yl)thio)acetamide](/img/structure/B12628501.png)
![2-Naphthalenecarboxylic acid, 4-hydroxy-7-[4-(trifluoromethoxy)phenyl]-, ethyl ester](/img/structure/B12628502.png)
